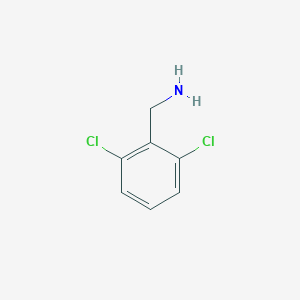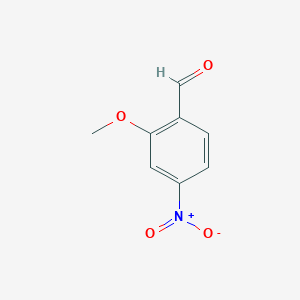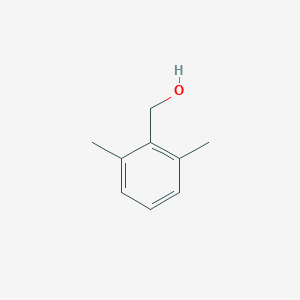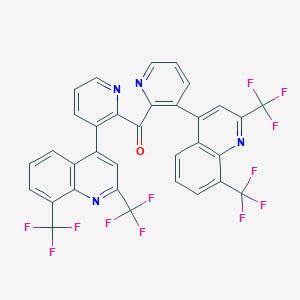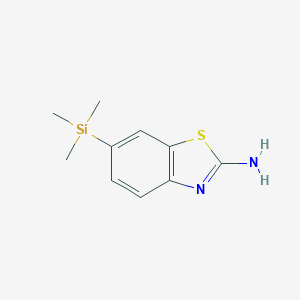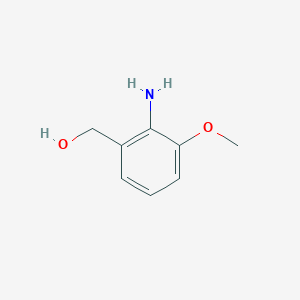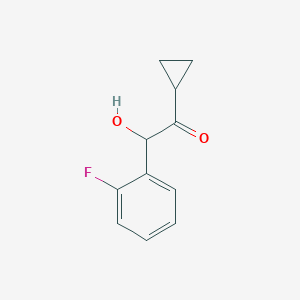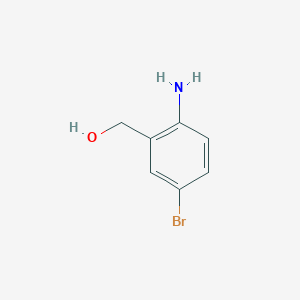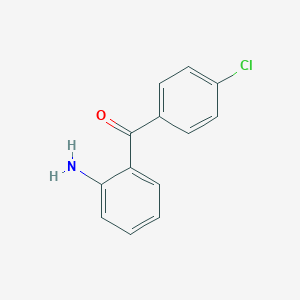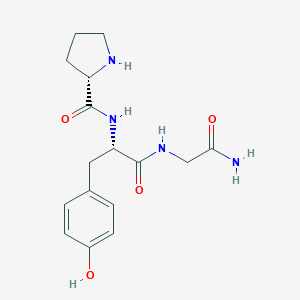
Prolyl-tyrosyl-glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolyl-tyrosyl-glycinamide (PYG) is a neuropeptide that is produced in the hypothalamus and has been found to have various physiological and biochemical effects. PYG is synthesized from pro-opiomelanocortin (POMC) and is involved in the regulation of food intake, energy expenditure, and glucose homeostasis. In
Wirkmechanismus
The mechanism of action of Prolyl-tyrosyl-glycinamide involves its binding to specific receptors in the brain, such as the melanocortin-4 receptor (MC4R). Activation of these receptors leads to the activation of various signaling pathways that regulate food intake, energy expenditure, and glucose homeostasis. Prolyl-tyrosyl-glycinamide has also been found to have an indirect effect on insulin secretion and sensitivity, which further contributes to its role in regulating glucose homeostasis.
Biochemical and Physiological Effects
Prolyl-tyrosyl-glycinamide has numerous biochemical and physiological effects, including its role in regulating food intake, energy expenditure, and glucose homeostasis. Prolyl-tyrosyl-glycinamide has also been found to have an effect on insulin secretion and sensitivity, which further contributes to its role in regulating glucose homeostasis. Additionally, Prolyl-tyrosyl-glycinamide has been found to have an effect on lipid metabolism and thermogenesis, which can contribute to its role in regulating energy expenditure.
Vorteile Und Einschränkungen Für Laborexperimente
Prolyl-tyrosyl-glycinamide has several advantages for lab experiments, including its availability as a synthetic peptide and its well-characterized mechanism of action. However, there are also some limitations to working with Prolyl-tyrosyl-glycinamide, including its instability in solution and its potential for degradation during storage.
Zukünftige Richtungen
There are several future directions for research on Prolyl-tyrosyl-glycinamide, including its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of Prolyl-tyrosyl-glycinamide on glucose homeostasis, energy expenditure, and lipid metabolism. Finally, research is needed to develop more stable and effective formulations of Prolyl-tyrosyl-glycinamide for use in therapeutic applications.
Synthesemethoden
Prolyl-tyrosyl-glycinamide is synthesized from POMC, which is a precursor protein that is cleaved into various neuropeptides. The synthesis of Prolyl-tyrosyl-glycinamide occurs through the action of prohormone convertase enzymes, which cleave POMC at specific sites to produce Prolyl-tyrosyl-glycinamide. The synthesis of Prolyl-tyrosyl-glycinamide is regulated by various factors such as food intake, stress, and exercise.
Wissenschaftliche Forschungsanwendungen
Prolyl-tyrosyl-glycinamide has been the subject of numerous scientific studies due to its role in regulating various physiological processes. Some of the key areas of research on Prolyl-tyrosyl-glycinamide include its role in regulating food intake, energy expenditure, and glucose homeostasis. Prolyl-tyrosyl-glycinamide has also been studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Eigenschaften
CAS-Nummer |
132149-55-4 |
|---|---|
Produktname |
Prolyl-tyrosyl-glycinamide |
Molekularformel |
C16H22N4O4 |
Molekulargewicht |
334.37 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N4O4/c17-14(22)9-19-15(23)13(8-10-3-5-11(21)6-4-10)20-16(24)12-2-1-7-18-12/h3-6,12-13,18,21H,1-2,7-9H2,(H2,17,22)(H,19,23)(H,20,24)/t12-,13-/m0/s1 |
InChI-Schlüssel |
RROWGLVTQPWNAI-STQMWFEESA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |
SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |
Sequenz |
PYG |
Synonyme |
Pro-Tyr-Gly-NH2 prolyl-tyrosyl-glycinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



